molecular formula C14H30ClNO2 B095140 Glycine lauryl ester hydrochloride CAS No. 16194-11-9

Glycine lauryl ester hydrochloride

Cat. No.: B095140
CAS No.: 16194-11-9
M. Wt: 279.84 g/mol
InChI Key: UQABHIYZDIJESE-UHFFFAOYSA-N
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Description

Glycine lauryl ester hydrochloride is a derivative of glycine, an amino acid, and is known for its surfactant properties. It is commonly used in various industrial and biomedical applications due to its ability to reduce surface tension and form micelles in aqueous solutions .

Biochemical Analysis

Biochemical Properties

Glycine lauryl ester hydrochloride, as a derivative of glycine, may participate in various biochemical reactions. Glycine is known to be involved in the synthesis of proteins, glutathione, heme, creatine, nucleic acids, and uric acid

Cellular Effects

Glycine, from which it is derived, plays an important role in metabolic regulation, anti-oxidative reactions, and neurological function . It is plausible that this compound may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

This compound is likely to be involved in metabolic pathways related to glycine. Glycine is utilized in several metabolic pathways, including degradation to carbon dioxide and ammonium, producing serine via the reversible reaction catalyzed by serine hydroxymethyltransferase, methylation to generate N-methylglycine (sarcosine), and conjugation by acyl groups derived from acyl-CoA esters to generate acyl-glycine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycine lauryl ester hydrochloride can be synthesized through the esterification of glycine with lauryl alcohol in the presence of an acid catalyst. The reaction typically involves heating glycine and lauryl alcohol with a strong acid such as hydrochloric acid to form the ester. The reaction conditions include maintaining a temperature of around 100°C and using an excess of lauryl alcohol to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The process includes the esterification reaction followed by purification steps such as distillation and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Glycine lauryl ester hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine lauryl ester hydrochloride is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in forming stable micelles and enhancing solubility in aqueous solutions. This balance is not as optimal in some of its similar compounds, which may have different chain lengths or functional groups .

Biological Activity

Glycine lauryl ester hydrochloride, also known as dodecyl glycinate hydrochloride, is a surfactant derived from glycine with notable biological activities. This compound has garnered attention for its potential applications in various fields, including pharmaceuticals and cosmetics, due to its surfactant properties and antimicrobial activity.

  • Molecular Formula : C₁₄H₃₀ClNO₂
  • Molecular Weight : 279.85 g/mol
  • CAS Number : 16194-11-9
  • Boiling Point : 347.7°C at 760 mmHg

The biological activity of this compound largely stems from its structure, which allows it to interact effectively with biological membranes. The compound functions through:

  • Membrane Disruption : The hydrophobic alkyl chain interacts with lipid bilayers, leading to alterations in membrane architecture. This interaction promotes the transport of intracellular constituents across cell membranes, which is crucial for antimicrobial action .
  • Electrostatic Interactions : As a cationic surfactant, it exhibits strong electrostatic interactions with negatively charged components of bacterial membranes, enhancing its effectiveness against various pathogens .

Antimicrobial Activity

Research has shown that this compound possesses significant antimicrobial properties. It has been evaluated against both Gram-positive and Gram-negative bacteria. Key findings include:

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that the MIC values for this compound are comparable to those of other well-known antimicrobial agents, demonstrating its potential as an effective biocide .
  • Effectiveness Against Pathogens : It exhibits potent activity against a range of microorganisms, including Staphylococcus aureus and Escherichia coli, with mechanisms involving membrane depolarization and disruption leading to cell death .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study conducted by Bera et al. demonstrated that this compound showed significant antibacterial activity with an MIC similar to that of traditional antibiotics. The study highlighted its potential as a safer alternative in formulations aimed at combating infections .
  • Cosmetic Applications :
    • In cosmetic formulations, this compound has been used for its mildness and ability to enhance skin compatibility while providing antimicrobial properties. Its low toxicity profile makes it suitable for use in personal care products .

Comparative Biological Activity Table

CompoundMIC (µg/mL)Activity AgainstNotes
This compound32S. aureusEffective against Gram-positive bacteria
Sodium Lauryl Sulfate64S. aureusCommonly used surfactant
Benzalkonium Chloride16E. coliStronger biocide but more toxic

Properties

IUPAC Name

dodecyl 2-aminoacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-17-14(16)13-15;/h2-13,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQABHIYZDIJESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60614405
Record name Dodecyl glycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16194-11-9
Record name Dodecyl glycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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